Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide
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Overview
Description
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide is a complex organic compound characterized by the presence of a potassium ion, a 1,3-dioxoisoindolin-2-yl group, and a trifluoro-boranuide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide typically involves the reaction of 5-(1,3-dioxoisoindolin-2-yl)pentyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a temperature range of 40-120°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoro-boranuide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide has several scientific research applications:
Mechanism of Action
The mechanism by which Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide exerts its effects involves its interaction with specific molecular targets. The trifluoro-boranuide group can participate in transmetalation reactions, transferring the boron moiety to a metal catalyst, which then facilitates the formation of new chemical bonds . This mechanism is particularly important in catalytic processes such as the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Potassium 1,3-dioxoisoindolin-2-ide: This compound shares the 1,3-dioxoisoindolin-2-yl group but lacks the pentyl and trifluoro-boranuide moieties.
Potassium phthalimide: Similar in structure but differs in the functional groups attached to the isoindolin-2-yl ring.
Uniqueness
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide is unique due to the presence of the trifluoro-boranuide group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H14BF3KNO2 |
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Molecular Weight |
323.16 g/mol |
IUPAC Name |
potassium;5-(1,3-dioxoisoindol-2-yl)pentyl-trifluoroboranuide |
InChI |
InChI=1S/C13H14BF3NO2.K/c15-14(16,17)8-4-1-5-9-18-12(19)10-6-2-3-7-11(10)13(18)20;/h2-3,6-7H,1,4-5,8-9H2;/q-1;+1 |
InChI Key |
WUIOMGOTZMXCDL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCCN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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